1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS: 892747-12-5) is a heterocyclic compound with a molecular formula of C₁₉H₁₈N₆O₃ and a molecular weight of 378.392 g/mol . Its structure integrates a 1,2,3-triazole core substituted at the 1-position with a 4-ethoxyphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl substituent. The compound exhibits a monoisotopic mass of 378.144038 Da, indicating high purity in synthetic batches. Its ChemSpider ID (5790030) facilitates structural verification and database cross-referencing .
This structural motif is common in medicinal chemistry for targeting enzymes or receptors with aromatic binding pockets.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-3-27-15-10-6-13(7-11-15)25-17(20)16(22-24-25)19-21-18(23-28-19)12-4-8-14(26-2)9-5-12/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEWDQTWYQCBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the triazole ring: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.
Coupling of the phenyl groups: This can be done using various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of specific functional groups within the molecule.
Reduction: This could involve the reduction of the oxadiazole or triazole rings under specific conditions.
Substitution: This might include nucleophilic or electrophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles/electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications as a drug candidate due to its structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction studies of isostructural compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ) reveal that substituents like methoxy or ethoxy groups enforce near-planar conformations, while halogens induce torsional angles up to 90° . The target compound’s ethoxy group likely adopts a similar perpendicular orientation, reducing crystallographic symmetry (triclinic, P 1) .
Biological Activity
The compound 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a significant addition to the family of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound is characterized by a complex structure that includes:
- Triazole ring
- Oxadiazole ring
- Ethoxy and methoxy phenyl substituents
The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole core exhibit broad-spectrum antimicrobial activity. Specifically:
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Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that oxadiazole derivatives can inhibit Mycobacterium tuberculosis and other pathogenic bacteria .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 8 µM Compound B S. aureus 16 µM
Anticancer Activity
The triazole and oxadiazole rings are associated with anticancer properties. Research has shown that compounds with these structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. The oxadiazole derivatives have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : The triazole moiety may interact with various receptors involved in inflammatory responses and cancer progression.
Case Studies
Several studies highlight the efficacy of similar compounds:
- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity. Their findings indicated significant inhibition against Mycobacterium bovis BCG .
- Desai et al. (2018) focused on pyridine-based oxadiazoles and reported remarkable anticancer activity against several cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
